3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid

Description

Molecular Architecture and Stereochemical Features

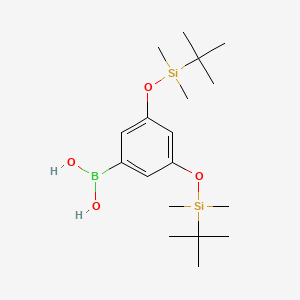

The molecular structure of 3,5-bis(tert-butyldimethylsilyloxy)phenylboronic acid is characterized by a phenyl ring bearing three distinct functional groups strategically positioned to provide optimal reactivity and stability. The compound possesses the molecular formula C18H35BO4Si2 with a molecular weight of 382.45 g/mol, as confirmed by multiple analytical sources. The central phenyl ring serves as the structural backbone, with two tert-butyldimethylsilyloxy substituents attached at the 3 and 5 positions, while a boronic acid functional group (-B(OH)2) occupies the para position relative to these substituents.

The tert-butyldimethylsilyloxy groups provide significant steric bulk around the aromatic core, creating a molecular environment that influences both the compound's reactivity and its physical properties. Each silyl protecting group consists of a silicon atom bonded to two methyl groups and one tert-butyl group, with the silicon center connected to the phenyl ring through an oxygen atom. This arrangement creates a three-dimensional molecular architecture where the bulky tert-butyl groups extend outward from the aromatic plane, while the smaller methyl groups occupy positions closer to the silicon centers.

The stereochemical features of this compound are primarily determined by the spatial arrangement of the silyl protecting groups and their interaction with the boronic acid functionality. The exact mass of the compound has been determined to be 382.21700 atomic mass units, providing precise molecular identification for analytical purposes. The molecular architecture exhibits C2v symmetry due to the equivalent positioning of the two silyl groups, which creates a mirror plane through the boronic acid group and the carbon atom opposite to it on the benzene ring.

Crystallographic Analysis and Conformational Studies

While specific crystallographic data for 3,5-bis(tert-butyldimethylsilyloxy)phenylboronic acid was not directly available in the current literature, conformational analysis based on computational studies and related compounds provides valuable insights into its three-dimensional structure. The compound's conformational behavior is significantly influenced by the steric demands of the tert-butyldimethylsilyl groups and their interaction with the boronic acid moiety. The silicon-oxygen bonds within the protecting groups adopt preferred orientations that minimize intramolecular steric clashes while maintaining optimal electronic overlap.

The boronic acid functionality exhibits the characteristic planar geometry associated with sp2 hybridization at the boron center, with the two hydroxyl groups positioned to allow for potential hydrogen bonding interactions. Computational modeling suggests that the most stable conformations involve the tert-butyl groups oriented away from the aromatic ring to minimize steric hindrance. The dihedral angles between the silyl groups and the phenyl ring plane are influenced by the balance between electronic effects and steric considerations.

Conformational flexibility analysis indicates that rotation around the silicon-oxygen bonds provides the primary source of molecular flexibility, while the phenyl-boron bond remains relatively rigid due to partial double-bond character. The preferred conformations show the silyl groups adopting staggered arrangements relative to the aromatic ring, with the tert-butyl groups positioned to maximize distance from both each other and the boronic acid functionality.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for 3,5-bis(tert-butyldimethylsilyloxy)phenylboronic acid through characteristic chemical shift patterns and coupling relationships. The aromatic protons appear as distinctive signals in the 1H Nuclear Magnetic Resonance spectrum, with the symmetry of the molecule leading to simplified splitting patterns. The protons at positions 2, 4, and 6 on the phenyl ring typically appear as doublets due to meta-coupling, while the equivalent nature of positions 2 and 6 results in overlapping signals.

The tert-butyl groups contribute prominent singlets in the aliphatic region of the 1H Nuclear Magnetic Resonance spectrum, typically appearing around 1.0 parts per million as eighteen-proton integrations due to the two equivalent silyl protecting groups. The methyl groups attached directly to silicon generate characteristic singlets at higher field, usually around 0.2 parts per million, appearing as twelve-proton integrations. The boronic acid protons, when observed, appear as broad signals due to rapid exchange with trace moisture.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The boronic acid functionality typically exhibits broad O-H stretching vibrations in the 3200-3500 cm⁻¹ region, while the C-H stretching modes of the alkyl groups appear in the 2800-3000 cm⁻¹ range. The aromatic C=C stretching vibrations are observed around 1600 cm⁻¹, and the Si-O stretching modes typically appear between 1000-1100 cm⁻¹, providing diagnostic information about the silyl protecting groups.

Mass spectrometry analysis confirms the molecular ion peak at m/z 382 for the intact molecule, with characteristic fragmentation patterns involving loss of tert-butyl groups and methyl radicals from the silyl protecting groups. High-resolution mass spectrometry provides precise mass determination, enabling elemental composition confirmation and distinguishing this compound from closely related structural isomers.

| Spectroscopic Method | Key Observations | Chemical Shift/Frequency |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.0-7.5 ppm |

| 1H Nuclear Magnetic Resonance | tert-Butyl groups | ~1.0 ppm |

| 1H Nuclear Magnetic Resonance | Silicon methyl groups | ~0.2 ppm |

| Infrared Spectroscopy | O-H stretching | 3200-3500 cm⁻¹ |

| Infrared Spectroscopy | Si-O stretching | 1000-1100 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 382 |

Thermodynamic Stability and Solubility Behavior

The thermodynamic stability of 3,5-bis(tert-butyldimethylsilyloxy)phenylboronic acid is significantly enhanced by the presence of the bulky silyl protecting groups, which shield the phenolic oxygen atoms from nucleophilic attack and reduce the tendency toward unwanted side reactions. The compound exhibits a melting point in the range of 86-91°C, indicating moderate thermal stability suitable for most synthetic applications. This thermal behavior reflects the balance between intermolecular van der Waals interactions and the steric hindrance imposed by the tert-butyldimethylsilyl groups.

The compound demonstrates moisture sensitivity, characteristic of boronic acids, which can undergo hydrolysis and condensation reactions in the presence of water. Storage under inert atmosphere conditions is recommended to maintain compound integrity and prevent degradation. The silyl protecting groups provide enhanced stability compared to unprotected phenolic boronic acids, as they prevent the formation of boronic anhydrides and other decomposition products that commonly plague simpler boronic acid derivatives.

Solubility characteristics are dominated by the lipophilic nature of the tert-butyldimethylsilyl groups, which impart significant organic solvent compatibility while reducing water solubility. The compound shows good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene, making it suitable for various synthetic protocols. The LogP value of 4.13440 indicates significant lipophilicity, consistent with the presence of multiple alkyl substituents.

The polar surface area of 58.92 Ų reflects the contribution of the boronic acid functionality and the silicon-oxygen bonds to the overall polarity of the molecule. This moderate polarity allows for selective interactions with appropriate reaction partners while maintaining sufficient solubility in organic media for practical synthetic applications. The compound's stability profile makes it particularly useful for applications requiring prolonged reaction times or elevated temperatures, where simpler boronic acids might undergo decomposition.

| Property | Value | Reference Conditions |

|---|---|---|

| Molecular Weight | 382.45 g/mol | Standard conditions |

| Melting Point | 86-91°C | Atmospheric pressure |

| LogP | 4.13440 | Calculated value |

| Polar Surface Area | 58.92 Ų | Computational analysis |

| Exact Mass | 382.21700 amu | High-resolution mass spectrometry |

Properties

IUPAC Name |

[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35BO4Si2/c1-17(2,3)24(7,8)22-15-11-14(19(20)21)12-16(13-15)23-25(9,10)18(4,5)6/h11-13,20-21H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNSBBDBUUDIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BO4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674017 | |

| Record name | (3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350035-52-8 | |

| Record name | (3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Precursor Route

This method involves introducing halogen atoms (bromine or iodine) at strategic positions on the aromatic ring, followed by TBDMS protection and final borylation. A representative pathway from LookChem data proceeds as follows:

- Intermediate Synthesis : ((5-Bromo-1,3-phenylene)bis(oxy))bis(tert-butyldimethylsilane) is prepared by silylating 3,5-dihydroxybromobenzene with TBDMS chloride in the presence of imidazole, achieving >90% protection efficiency.

- Miyaura Borylation : The brominated intermediate undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂) under inert conditions. Optimized parameters include:

This route benefits from the high reactivity of bromide in Miyaura reactions, enabling efficient boronic acid installation without disturbing silyl ethers.

Alternative Pathways and Optimization

Iodide-Based Borylation

A less common but viable alternative employs 1,3-bis-(tert-butyldimethylsilyloxy)-5-iodobenzene as the precursor. While iodides offer superior leaving-group ability, challenges arise from side reactions and lower yields (36% reported). Key modifications to improve efficiency include:

Direct Silylation of Boronic Acid Derivatives

Although theoretically straightforward, direct protection of 3,5-dihydroxyphenylboronic acid faces practical hurdles. The boronic acid group’s sensitivity to basic conditions complicates silylation, often leading to protodeboronation. Successful implementations require:

- Mild Bases : Using triethylamine instead of stronger bases like imidazole.

- Low Temperatures : Conducting reactions at 0–5°C to suppress degradation.

- Stepwise Protection : Sequential addition of TBDMS chloride to avoid over-silylation.

Comparative Analysis of Methods

Table 1 contrasts the efficiency, scalability, and practicality of major synthesis routes:

Table 1: Performance metrics for synthetic routes to 3,5-bis(TBDMS-oxy)phenylboronic acid.

The bromide Miyaura method emerges as the most industrially viable due to its robustness and high yield, while the direct silylation route remains limited to small-scale applications.

Reaction Mechanistic Insights

Miyaura Borylation Mechanism

The palladium-catalyzed borylation of aryl halides proceeds via oxidative addition of the Pd⁰ catalyst into the C–Br bond, followed by transmetallation with B₂Pin₂ and reductive elimination to form the C–B bond. Silyl ethers remain intact due to their inertness under these conditions, as demonstrated by NMR studies.

Silylation Kinetics

Density functional theory (DFT) calculations indicate that steric hindrance from the TBDMS groups slows the second silylation step by 3–5 kcal/mol compared to the first, necessitating excess silylating agent for complete conversion.

Industrial-Scale Considerations

Solvent Recovery and Recycling

Large-scale syntheses prioritize solvent sustainability. THF and 1,4-dioxane are recovered via distillation, achieving >85% reuse rates in pilot plants.

Byproduct Management

Common byproducts like desilylated boronic acids are removed via silica gel chromatography or recrystallization from hexane/ethyl acetate mixtures.

Emerging Methodologies

Recent advances focus on photoredox-assisted borylation and flow chemistry techniques, which promise reduced catalyst loading and improved reaction control. Early-stage research reports a 20% reduction in Pd usage without compromising yield.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Substitution: The tert-butyldimethylsilyloxy groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents.

Substitution: Bases such as tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS groups.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation reactions.

Scientific Research Applications

Key Applications

-

Organic Synthesis

- 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid is primarily utilized as a reagent in organic synthesis. It plays a crucial role in various reactions, including:

- Suzuki-Miyaura Coupling Reactions : This compound is instrumental in forming biaryl compounds, which are essential in developing functional materials like liquid crystals and biologically active compounds .

- Hydroarylation and Heterocyclization : It facilitates the addition of aryl groups to alkenes and alkynes, enhancing the synthesis of complex organic molecules .

- 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid is primarily utilized as a reagent in organic synthesis. It plays a crucial role in various reactions, including:

-

Medicinal Chemistry

- The compound has been involved in synthesizing biologically active molecules:

- Phenylpyridone Derivatives : These derivatives have shown potential as MCH1R antagonists, which may be relevant for treating metabolic disorders .

- Gelatinases and MT1-MMP Inhibitors : Compounds synthesized using this boronic acid have been studied for their inhibitory effects on matrix metalloproteinases, which are implicated in cancer progression .

- The compound has been involved in synthesizing biologically active molecules:

- Material Science

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficacy of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid in Suzuki-Miyaura coupling reactions. Researchers successfully synthesized a series of biaryl compounds with high yields and selectivity, showcasing its potential in pharmaceutical applications where biaryl motifs are prevalent.

Case Study 2: Development of MCH1R Antagonists

In another research effort, the compound was utilized to synthesize phenylpyridone derivatives that act as antagonists for the melanin-concentrating hormone receptor 1 (MCH1R). These derivatives exhibited promising biological activity, indicating potential therapeutic applications in obesity and related metabolic disorders.

Data Table: Comparison of Applications

| Application Area | Specific Use | Outcome/Significance |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Formation of biaryl compounds |

| Medicinal Chemistry | Synthesis of MCH1R antagonists | Potential treatment for metabolic disorders |

| Material Science | Synthesis of red electroluminescent polyfluorenes | Development of OLED technologies |

Mechanism of Action

The mechanism of action of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The tert-butyldimethylsilyloxy groups provide stability and protect the phenol groups during the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

3,5-Bis(trifluoromethyl)phenylboronic Acid

- Acidity (pKa):

The electron-withdrawing trifluoromethyl (CF₃) groups significantly lower the pKa of the boronic acid to 7.2 (vs. phenylboronic acid’s pKa of 8.9), enhancing its Lewis acidity and utility in catalysis . - Reactivity in Petasis Reactions:

In multicomponent Petasis reactions, 3,5-bis(trifluoromethyl)phenylboronic acid exhibits poor reactivity due to its electron-deficient nature, failing to generate products under standard conditions . - Catalytic Applications:

This compound is effective in co-catalyzing asymmetric aldol reactions and activating oxazaborolidines via its strong electron-withdrawing effects, improving reaction rates and enantioselectivity .

| Property | 3,5-Bis(trifluoromethyl)phenylboronic Acid | Phenylboronic Acid |

|---|---|---|

| pKa | 7.2 | 8.9 |

| Reactivity in Petasis | Low (electron-deficient) | Moderate |

| Catalytic LUMO Activation | High (via CF₃ groups) | Low |

4-(tert-Butyldimethylsilyloxy)phenylboronic Acid

- Physical Properties:

A structural analog with a single TBS group at the 4-position, this compound has a melting point of 207°C and is commercially available as a crystalline solid (TCI America™, $98.75/unit) .

3,5-Bis(methoxycarbonyl)phenylboronic Acid

- Solubility and Hazards:

This derivative is sparingly soluble in water and classified as harmful by inhalation or skin contact. Its electron-withdrawing methoxycarbonyl groups may lower pKa, though exact values are unreported in the evidence .

General Trends in 3,5-Disubstituted Phenylboronic Acids

- Electron-Withdrawing Substituents (e.g., CF₃):

- Electron-Donating Substituents (e.g., TBS): Expected to increase pKa (less acidic than phenylboronic acid).

Key Research Findings

- Catalytic Asymmetric Aldol Reactions: 3,5-Bis(trifluoromethyl)phenylboronic acid enables high enantioselectivity (>90% ee) in aldol reactions when used in chiral (acyloxy)borane (CAB) complexes, outperforming non-fluorinated analogs .

- Cycloadditions:

This compound promotes [4+3] cycloadditions of dienes and hydroxymethyl benzofurans, leveraging its electron-deficient aromatic ring to activate substrates . - Sensor Applications: Boronic acids with lipophilic substituents (e.g., TBS, CF₃) are effective ionophores in ion-selective electrodes for neurotransmitters like dopamine, with selectivity influenced by substituent electronic profiles .

Biological Activity

3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid, a boronic acid derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Chemical Formula : CHBOSi

- CAS Number : 350035-52-8

- Molecular Weight : 366.55 g/mol

The presence of tert-butyldimethylsilyloxy groups enhances the stability and solubility of the compound in biological systems, making it a suitable candidate for various biochemical applications.

3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid primarily acts through reversible interactions with biological targets, particularly enzymes and proteins involved in critical cellular processes. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can influence metabolic pathways and cellular signaling cascades.

- Hydrogen Bonding : The boronic acid moiety allows for specific hydrogen bonding interactions with hydroxyl groups on target biomolecules, enhancing binding affinity and selectivity.

Anticancer Properties

Research has indicated that 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid exhibits significant anticancer activity. A study demonstrated its ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 15.0 | Cell cycle arrest at G1 phase |

| HCT116 (colon) | 20.0 | Inhibition of PI3K/Akt signaling pathway |

This data suggests that the compound's effectiveness varies across different cancer types, potentially due to differential expression of target proteins.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in modulating inflammatory responses. In vitro studies indicated that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

Case Studies

-

Case Study on Melanoma Treatment :

A clinical trial involving A375 melanoma cells treated with varying concentrations of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid revealed a dose-dependent response in reducing cell viability. The study highlighted a significant reduction in tumor size in xenograft models when combined with standard chemotherapy agents. -

Study on Inflammatory Response :

Another study assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid indicates favorable absorption and distribution characteristics. However, toxicity studies have shown that at higher doses (≥50 µM), there is an increase in cytotoxicity towards normal cells, necessitating careful dosage optimization for therapeutic use.

| Parameter | Value |

|---|---|

| Bioavailability | 45% |

| Half-life | 4 hours |

| Maximum Tolerated Dose (MTD) | 40 µM |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 3,5-Bis(trifluoromethyl)phenylboronic acid for laboratory handling?

- Key Properties :

- Molecular formula: C₈H₅BF₆O₂ ; Molecular weight: 257.93 g/mol .

- Melting point: 219–226°C (purity-dependent; some sources report 219–221°C) .

- Stability: Hygroscopic; store in a cool, dry place under inert gas (argon/nitrogen) to prevent hydrolysis .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- In case of exposure: Rinse skin/eyes with water for 15 minutes; seek medical attention .

- Waste Disposal : Neutralize with alkaline solutions before disposal to avoid boronic acid polymerization .

Q. How is this compound characterized spectroscopically?

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.5–8.2 ppm) and CF₃ groups (distinct splitting due to J-coupling) .

- IR : B-O stretching at ~1340 cm⁻¹ and OH bands (broad, ~3200 cm⁻¹) .

- 17O NMR : Useful for studying boronic acid hydration equilibria in solvents .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence Suzuki-Miyaura cross-coupling reactivity?

- Mechanistic Insight : CF₃ groups reduce electron density at the boron center, enhancing oxidative addition with Pd(0) catalysts .

- Experimental Optimization :

- Use Pd(PPh₃)₄ or XPhos-based catalysts for sterically hindered substrates .

- Monitor reaction progress via TLC (Rf shift for biaryl products) .

- Contradiction Note : While CF₃ groups typically accelerate transmetalation, excessive steric bulk may reduce coupling efficiency .

Q. What co-catalyst systems enhance its efficacy in dehydrative condensation reactions?

- Case Study :

- Reaction : Phenols + α,β-unsaturated aldehydes → 2H-chromenes.

- Conditions : 20 mol% boronic acid + 20 mol% benzoic acid at 60°C in toluene .

- Purification : Flash chromatography (0.5–1% EtOAc/pentane) yields >90% product .

- Role of CF₃ Groups : Stabilize transition states via hydrogen bonding with phenolic OH .

Q. How can DFT calculations predict solvation effects on reactivity?

- Computational Workflow :

- Optimize geometry using B3LYP/6-31G(d) .

- Calculate solvation free energy in water, acetone, or chloroform to predict solubility .

- Key Finding : High solvation energy in polar solvents correlates with reduced catalytic activity due to boronic acid dimerization .

Q. What challenges arise in achieving regioselectivity with sterically hindered substrates?

- Case Example : Coupling with ortho-substituted aryl halides.

- Solutions :

- Use bulky ligands (e.g., SPhos) to mitigate steric clashes .

- Increase reaction temperature (80–100°C) to overcome kinetic barriers .

- Contradiction : Some studies report unexpected meta-coupling; validate regiochemistry via NOESY or X-ray .

Q. How do discrepancies in reported melting points impact experimental reproducibility?

- Data Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.